5-Bromo-1-chloro-3-methylisoquinoline
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Overview
Description
5-Bromo-1-chloro-3-methylisoquinoline is a heterocyclic organic compound with the molecular formula C10H7BrClN. It is part of the isoquinoline family, which is characterized by a fused benzene and pyridine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-3-methylisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the bromination of 3-chloro-1-methylisoquinoline using bromine in the presence of a suitable solvent such as nitrobenzene . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the isoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-chloro-3-methylisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-1-chloro-3-methylisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-3-methylisoquinoline involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-chloro-1-methylisoquinoline
- 5-Bromo-3-chloro-1-methyl-2(1H)-pyridinone
- 5-Bromo-3-chloro-1,2-benzoxazole
- 2-Anilino-5-bromo-3-chloro-[1,4]naphthoquinone
Uniqueness
5-Bromo-1-chloro-3-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H7BrClN |
---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
5-bromo-1-chloro-3-methylisoquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-5-8-7(10(12)13-6)3-2-4-9(8)11/h2-5H,1H3 |
InChI Key |
CUGJYSHXFRGLJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2Br)C(=N1)Cl |
Origin of Product |
United States |
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